molecular formula C12H17NOS B1681802 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine CAS No. 81998-18-7

1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine

Cat. No.: B1681802
CAS No.: 81998-18-7
M. Wt: 223.34 g/mol
InChI Key: YCSXMTWSPWKFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of SKF 89748 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the Tetrahydronaphthalene Core: The core structure is synthesized through a series of cyclization reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced using methoxylation reactions under controlled conditions.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through thiolation reactions.

Industrial production methods for SKF 89748 may involve optimization of these synthetic routes to enhance yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

SKF 89748 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: SKF 89748 can undergo substitution reactions, particularly at the methoxy and methylsulfanyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SKF 89748 has a wide range of scientific research applications, including:

    Pharmacology: It is used to study the alpha 1-adrenoceptor and its role in various physiological processes.

    Neuroscience: The compound is used in research related to neurotransmitter systems and their effects on behavior and cognition.

    Medicinal Chemistry: SKF 89748 is investigated for its potential therapeutic applications in treating conditions such as hypertension and anxiety disorders.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

SKF 89748 exerts its effects by binding to the alpha 1-adrenoceptor, a type of G protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. These events include the activation of phospholipase C, which in turn generates inositol trisphosphate and diacylglycerol. These molecules act as secondary messengers, leading to the release of calcium ions from intracellular stores and the activation of protein kinase C. The overall effect is the modulation of various physiological responses, such as vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

SKF 89748 is unique in its structure and pharmacological profile. Similar compounds include:

Compared to these compounds, SKF 89748 has a unique combination of functional groups that contribute to its specific binding affinity and efficacy at the alpha 1-adrenoceptor.

Properties

CAS No.

81998-18-7

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

8-methoxy-5-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C12H17NOS/c1-14-11-5-6-12(15-2)9-4-3-8(13)7-10(9)11/h5-6,8H,3-4,7,13H2,1-2H3

InChI Key

YCSXMTWSPWKFIE-UHFFFAOYSA-N

SMILES

COC1=C2CC(CCC2=C(C=C1)SC)N

Canonical SMILES

COC1=C2CC(CCC2=C(C=C1)SC)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
SK and F 89748
SK and F 89748, (D)-isomer
SK and F 89748, (L)-isomer
SK and F 89748, hydrochloride, (D)-isomer
SK and F 89748, hydrochloride, hydrate, (L)-isomer
SK and F 89748-A
SK and F-89748
SKF 89748

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.0 g. (3.8 mmole) of N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide in 100 ml. of toluene containing 0.474 g. (6 mmole) of pyridine was heated to 65°. Phosphorous pentachloride (1.25 g., 6 mmol.) was added and heating continued for two hours. The toluene was removed under reduced pressure, 200 ml. of methanol was added and the solution stirred overnight at room temperature. The methanol was evaporated and 100 ml. of 1:1 tetrahydrofuran-H2O was added. After 30 minutes the tetrahydrofuran was removed and the aqueous layer was washed with ether. It was made alkaline with ammonium hydroxide and extracted with three portions of methylene chloride. The combined extracts were dried and evaporated to yield as an oil the free base, 1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine. This was dissolved in ether and treated with excess ethereal hydrogen chloride. The resulting precipitate was removed by filtration and recrystallized from methanol-ethyl acetate-ether to give 0.45 g. of 1,2,3,4-tetrahydro-8-methoxy- 5-(methylthio)-2-naphthalenamine hydrochloride as a white solid, m.p. 290° (dec.).
Name
N-[1,2,3,4-tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenyl]acetamide
Quantity
3.8 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.474 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Reactant of Route 2
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Reactant of Route 3
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Reactant of Route 4
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Reactant of Route 5
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine
Reactant of Route 6
1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine

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